molecular formula C10H18ClNO3Si B14287483 Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride CAS No. 116311-95-6

Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride

Cat. No.: B14287483
CAS No.: 116311-95-6
M. Wt: 263.79 g/mol
InChI Key: YRINFSCWTVXFKZ-UHFFFAOYSA-N
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Description

Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride: is an organosilicon compound that features a pyridine ring attached to a silicon atom through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride typically involves the reaction of 2-(2-pyridyl)ethyltrimethoxysilane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-(2-pyridyl)ethyltrimethoxysilane} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced reactors and controlled environments ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.

    Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of polymeric materials.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

    Hydrolysis: Silanols and methanol.

    Condensation: Polymeric siloxanes.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a precursor for the synthesis of catalysts that facilitate various chemical reactions.

    Material Science: It is used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules, enabling their attachment to surfaces or other molecules.

Medicine:

    Drug Delivery:

Industry:

    Coatings: Used in the formulation of coatings that provide enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride involves its ability to form stable bonds with various substrates. The silicon atom can form siloxane bonds, while the pyridine ring can participate in coordination chemistry. These interactions enable the compound to act as a coupling agent, enhancing the properties of materials it is incorporated into.

Comparison with Similar Compounds

    Trimethoxysilane: A simpler compound with similar silane functionality but lacking the pyridine ring.

    Trimethoxy(2-phenylethyl)silane: Similar structure but with a phenyl group instead of a pyridine ring.

Uniqueness: Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for coordination chemistry. This makes it more versatile in applications compared to its simpler analogs.

Properties

CAS No.

116311-95-6

Molecular Formula

C10H18ClNO3Si

Molecular Weight

263.79 g/mol

IUPAC Name

trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride

InChI

InChI=1S/C10H17NO3Si.ClH/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10;/h4-6,8H,7,9H2,1-3H3;1H

InChI Key

YRINFSCWTVXFKZ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CC=CC=N1)(OC)OC.Cl

Origin of Product

United States

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